[1-(5-Methylfuran-2-YL)ethyl](2-methylpropyl)amine
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Overview
Description
1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C11H19NO It is characterized by the presence of a furan ring substituted with a methyl group and an ethyl group, which is further connected to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Methylfuran-2-YL)ethylamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-YL)ethylamine: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated analogs, such as tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides, imines, or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or aldehydes are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced tetrahydrofuran analogs, and various substituted amine derivatives.
Scientific Research Applications
1-(5-Methylfuran-2-YL)ethylamine: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets. The furan ring and amine group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Methylfuran-2-YL)ethylamine: can be compared with similar compounds such as:
1-(Furan-2-YL)ethylamine: Lacks the methyl group on the furan ring, which may affect its reactivity and biological activity.
1-(5-Methylfuran-2-YL)ethylamine: Has a different alkyl chain, which can influence its physical and chemical properties.
1-(5-Methylfuran-2-YL)ethylamine: Contains a longer alkyl chain, potentially altering its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of 1-(5-Methylfuran-2-YL)ethylamine
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-methyl-N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-8(2)7-12-10(4)11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3 |
InChI Key |
NBPJMJFCLDMHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCC(C)C |
Origin of Product |
United States |
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